molecular formula C96H96N8O11S3 B12746526 tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate CAS No. 13342-47-7

tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate

Cat. No.: B12746526
CAS No.: 13342-47-7
M. Wt: 1634.0 g/mol
InChI Key: IBSSLJCBOWNJDH-UHFFFAOYSA-N
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Description

tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate is a complex organic compound characterized by its multiple functional groups, including tert-butyl, benzhydrylthio, and tritylthio moieties

Preparation Methods

The synthesis of tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reactions such as esterification, amidation, and thiolation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its thiol groups can form covalent bonds with cysteine residues in proteins, potentially altering their function. The compound’s large and complex structure allows it to interact with multiple targets simultaneously, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, tert-Butyl 8-((benzhydrylthio)methyl)-14,23-dibenzyl-3,6,9,12,15,18,21,24-octaoxo-1-phenyl-5,20-bis((tritylthio)methyl)-2-oxa-4,7,10,13,16,19,22,25-octaazaheptacosan-27-oate is unique due to its extensive functionalization and larger molecular size, which provide it with distinct reactivity and interaction profiles.

Properties

CAS No.

13342-47-7

Molecular Formula

C96H96N8O11S3

Molecular Weight

1634.0 g/mol

IUPAC Name

tert-butyl 2-[[2-[[2-[[2-[[2-[[2-[[3-benzhydrylsulfanyl-2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate

InChI

InChI=1S/C96H96N8O11S3/c1-94(2,3)115-86(107)63-99-89(109)80(60-69-39-17-5-18-40-69)102-91(111)82(66-117-95(73-47-25-9-26-48-73,74-49-27-10-28-50-74)75-51-29-11-30-52-75)101-85(106)62-97-88(108)79(59-68-37-15-4-16-38-68)100-84(105)61-98-90(110)81(65-116-87(71-43-21-7-22-44-71)72-45-23-8-24-46-72)103-92(112)83(104-93(113)114-64-70-41-19-6-20-42-70)67-118-96(76-53-31-12-32-54-76,77-55-33-13-34-56-77)78-57-35-14-36-58-78/h4-58,79-83,87H,59-67H2,1-3H3,(H,97,108)(H,98,110)(H,99,109)(H,100,105)(H,101,106)(H,102,111)(H,103,112)(H,104,113)

InChI Key

IBSSLJCBOWNJDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CSC(C6=CC=CC=C6)C7=CC=CC=C7)NC(=O)C(CSC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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